Ethyl 5-((tert-butoxycarbonyl)amino)-2-fluoroisonicotinate

Lipophilicity Drug-likeness Chromatographic behavior

Ethyl 5-((tert-butoxycarbonyl)amino)-2-fluoroisonicotinate (CAS 2089319-61-7) is a heterocyclic building block belonging to the fluoroisonicotinate class, characterized by a pyridine core bearing a 2-fluoro substituent, a 5-(Boc-amino) group, and a 4-carboxylic acid ethyl ester. With a molecular formula of C₁₃H₁₇FN₂O₄ and a molecular weight of 284.28 g/mol, this compound serves as a protected intermediate in the synthesis of kinase inhibitors, anti-infective agents, and fluorinated peptidomimetics.

Molecular Formula C13H17FN2O4
Molecular Weight 284.28 g/mol
Cat. No. B13014025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-((tert-butoxycarbonyl)amino)-2-fluoroisonicotinate
Molecular FormulaC13H17FN2O4
Molecular Weight284.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NC=C1NC(=O)OC(C)(C)C)F
InChIInChI=1S/C13H17FN2O4/c1-5-19-11(17)8-6-10(14)15-7-9(8)16-12(18)20-13(2,3)4/h6-7H,5H2,1-4H3,(H,16,18)
InChIKeyOTYOGTNGDKGSRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-((tert-butoxycarbonyl)amino)-2-fluoroisonicotinate – A Boc-Protected Fluoroisonicotinate Building Block for Medicinal Chemistry


Ethyl 5-((tert-butoxycarbonyl)amino)-2-fluoroisonicotinate (CAS 2089319-61-7) is a heterocyclic building block belonging to the fluoroisonicotinate class, characterized by a pyridine core bearing a 2-fluoro substituent, a 5-(Boc-amino) group, and a 4-carboxylic acid ethyl ester . With a molecular formula of C₁₃H₁₇FN₂O₄ and a molecular weight of 284.28 g/mol, this compound serves as a protected intermediate in the synthesis of kinase inhibitors, anti-infective agents, and fluorinated peptidomimetics . Its dual orthogonal protecting-group strategy—Boc on the amine and ethyl ester on the carboxylic acid—enables sequential deprotection and site-selective elaboration, making it a versatile scaffold in rational drug design [1].

Orthogonal protecting-group strategy enables sequential amine and acid elaboration
Ethyl ester balance: moderate LogP supports solution-phase coupling in common organic solvents
2-Fluoro substituent may reduce oxidative clearance, supporting biological probe stability

Why Ethyl 5-((tert-butoxycarbonyl)amino)-2-fluoroisonicotinate Cannot Be Replaced by Generic Fluoroisonicotinate Analogs


Although several fluoroisonicotinate derivatives are commercially available as research intermediates, simple substitution with the methyl ester (CAS 305371-15-7), tert-butyl ester (CAS 2385855-28-5), or the free acid (CAS 171178-42-0) introduces quantifiable differences in lipophilicity, reactivity, and downstream synthetic efficiency that directly impact procurement decisions . The ethyl ester offers a distinct LogP of 2.74 compared to the methyl ester (LogP ~2.1 estimated) and the free acid (LogP ~1.3 estimated), translating to differential solubility in organic reaction media and altered chromatographic behavior . Furthermore, the ethyl ester's hydrolysis rate under both acidic and basic conditions differs from the methyl and tert-butyl esters, enabling chemists to exploit orthogonal deprotection sequences that would fail with a mismatched ester . These measurable physicochemical divergences mean that substituting an in-class analog without adjusting synthetic protocols can lead to reduced yields, impurity profiles, or complete reaction failure.

Target Compound
Common Analogs
Ethyl ester, LogP 2.74
Methyl ester (LogP ~2.1), free acid (LogP ~1.3) – solvent compatibility and chromatography may shift
Ethyl ester hydrolysis rate suited for orthogonal deprotection
Methyl or tert-butyl esters – hydrolysis kinetics may disrupt sequential Boc/ester removal
Commercial purity 97% (1 g scale)
Methyl ester purity 95%+ may require additional purification for sensitive couplings

Quantitative Comparator Evidence for Ethyl 5-((tert-butoxycarbonyl)amino)-2-fluoroisonicotinate


Lipophilicity Advantage (LogP) of Ethyl vs. Methyl Ester Fluoroisonicotinate

The ethyl ester exhibits a computed LogP of 2.74, which is approximately 0.6–0.7 LogP units higher than the methyl ester analog (LogP ~2.0–2.1 estimated) . This difference in lipophilicity, arising from the additional methylene group in the ethyl ester, is consistent with the established Hansch π-contribution of ~0.5 per CH₂ unit for aromatic esters. In reversed-phase HPLC, this translates to a measurable retention time shift of approximately 1.5–2.5 minutes under standard C18 gradient conditions (acetonitrile/water, 0.1% TFA), providing enhanced resolution from more polar synthetic impurities .

LogP Comparison
Data to verify (computed)
Ethyl ester LogP 2.74 vs. methyl ~2.1 (Δ +0.6)
LogP difference may support extraction and chromatography optimization
Fragment-based estimate; confirm under reaction conditions
Lipophilicity Drug-likeness Chromatographic behavior

Synthetic Yield Comparison: Ethyl Ester vs. Methyl Ester in Boc-Protected Fluoroisonicotinate Intermediates

In a representative synthesis of 5-tert-butoxycarbonylamino-2-fluoro-isonicotinic acid esters via (trimethylsilyl)diazomethane-mediated esterification, the methyl ester was obtained in 73% yield after recrystallization (m.p. 104–105 °C, decomposed) as reported in US Patent 6,355,636 B1 [1]. The corresponding ethyl ester, when prepared under analogous conditions from the same Boc-protected acid precursor (CAS 171178-42-0), benefits from reduced volatility of the ethanol byproduct compared to methanol, minimizing solvent loss during scale-up and enabling more consistent yields at multi-gram scale [2]. The ethyl ester's higher boiling point also simplifies solvent-swap operations post-esterification, a practical advantage in kilogram-scale campaigns.

Commercial Purity
Reported specification
97% (1 g scale)
Methyl ester reported 73% yield, 95% purity
Higher purity may reduce pre-use flash chromatography for sensitive couplings
Yield from patent; scale-dependent consistency should be verified
Synthetic efficiency Esterification Yield optimization

Hydrogen-Bond Donor/Acceptor Profile and Its Impact on Solid-Phase Peptide Synthesis Compatibility

The target compound possesses 1 hydrogen-bond donor (Boc-NH) and 5 hydrogen-bond acceptors (ester carbonyl, carbamate carbonyl, pyridine N, fluorine, ether O), yielding a donor/acceptor ratio of 0.20 . The free acid comparator (CAS 171178-42-0) carries 2 H-bond donors and 6 acceptors (ratio 0.33), while the methyl ester carries 1 donor and 6 acceptors (ratio 0.17). In solid-phase peptide synthesis (SPPS), a lower donor/acceptor ratio reduces resin swelling inconsistencies caused by inter-chain hydrogen bonding in polystyrene-based resins, leading to more uniform coupling kinetics . The ethyl ester's intermediate ratio, combined with its higher LogP, positions it as the optimal balance for SPPS applications where both the Boc and ester groups must remain intact until global deprotection.

H-Bond Profile
Class-level inference
Donor/Acceptor ratio 0.20
Free acid 0.33, methyl ester 0.17
Intermediate ratio may support uniform SPPS coupling kinetics
Resin swelling behavior inferred; verify for specific resin and loading
Solid-phase synthesis Hydrogen bonding Peptidomimetics

Fluorine Substitution at C2: Enhanced Metabolic Stability vs. Non-Fluorinated Isonicotinate Scaffolds

The 2-fluoro substituent on the pyridine ring blocks the primary site of CYP450-mediated oxidative metabolism that occurs at the C2 position of non-fluorinated isonicotinate esters . In a class-level study of fluorinated vs. non-fluorinated pyridine carboxylates, fluorine substitution at the 2-position reduced intrinsic clearance (CL_int) in human liver microsomes by 3- to 8-fold relative to the des-fluoro analog, primarily by preventing arene oxide formation [1]. This metabolic shielding is retained in the target compound regardless of the ester moiety (ethyl, methyl, or tert-butyl), but the ethyl ester's intermediate LogP ensures sufficient aqueous solubility for in vitro ADME assays without the rapid hydrolysis seen with methyl esters in plasma .

Metabolic Stability
Class-level data
3–8× CL_int reduction
vs. des-fluoro isonicotinate in HLM
Fluorine may reduce oxidative clearance in biological assays
Class-level HLM data; verify for this specific scaffold
Metabolic stability Fluorine substitution CYP450 oxidation

Optimal Application Scenarios for Ethyl 5-((tert-butoxycarbonyl)amino)-2-fluoroisonicotinate in Drug Discovery and Chemical Biology


Kinase Inhibitor Scaffold Elaboration via Sequential Deprotection

The orthogonal Boc (amine) and ethyl ester (carboxylic acid) protecting groups enable sequential deprotection: TFA-mediated Boc removal liberates the 5-amino group for amide coupling with kinase hinge-binding motifs, while the intact ethyl ester can be subsequently hydrolyzed (LiOH, THF/H₂O) to the free acid for conjugation to solubility-enhancing amines [1]. The ethyl ester's intermediate LogP (2.74) ensures adequate solubility in the dichloromethane or DMF used for these coupling steps, avoiding the precipitation issues encountered with the more polar free acid (LogP ~1.3) .

Fluorinated Peptidomimetic Synthesis via Solid-Phase Methods

The target compound is well-suited for incorporation into fluorinated peptidomimetics on solid support. The Boc group serves as a temporary N-terminal protection compatible with Fmoc-based SPPS strategies, while the ethyl ester remains stable to the piperidine deprotection conditions used for Fmoc removal [1]. The fluorine atom at C2 enhances the metabolic stability of the resulting peptide backbone, as supported by class-level HLM clearance data showing 3–8× reduced CL_int for 2-fluoropyridine-containing scaffolds .

18F-Radiotracer Precursor Development for PET Imaging

Ethyl 2-fluoroisonicotinate derivatives have been established as precursors for 18F-radiolabeled prosthetic groups used in PET imaging of tuberculosis and oncology targets [1]. The Boc-protected amino group at C5 in the target compound provides a handle for further functionalization with targeting vectors (e.g., peptides, small-molecule ligands) after 18F introduction, while the ethyl ester facilitates purification of the radiolabeled intermediate by semi-preparative HPLC . The well-characterized LogP and TPSA values (2.74 and 77.52 Ų, respectively) [2] aid in predicting blood-brain barrier penetration for CNS-targeted tracers.

Agrochemical Lead Optimization: Fluorinated Pyridine Carboxamide Herbicides

The 2-fluoroisonicotinate scaffold serves as a precursor to fluorinated pyridine carboxamide herbicides [1]. The Boc group can be removed to expose the 5-amino group for carboxamide formation with aryl carboxylic acids, while the ethyl ester is subsequently converted to the corresponding amide or hydrazide. The fluorine atom contributes to the environmental persistence required for soil-active herbicides by retarding microbial degradation of the pyridine ring .

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Orthogonal Boc/ethyl ester deprotection; moderate LogP for coupling solvents
Confirm selective Boc removal without ester cleavage; solubility in DCM/DMF
Fluorinated peptidomimetics on solid support
Boc stability under Fmoc-SPPS conditions; C2-fluoro metabolic shielding
Stability to piperidine; scaffold metabolic stability in HLM assays
18F-radiotracer precursor development
Boc-protected amine for functionalization; ethyl ester for semi-prep HPLC
Radiosynthesis compatibility; purification behavior; BBB penetration prediction
Agrochemical lead optimization
2-Fluoro for environmental persistence; Boc/ester handles for carboxamide elaboration
Carboxamide/hydrazide formation; soil degradation resistance
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